TL02-59

Vue d'ensemble

Description

TL02-59 est un inhibiteur sélectif de la kinase Fgr de la famille Src, avec une valeur de CI50 de 0,03 nanomolaire. Il inhibe également Lyn et Hck avec des valeurs de CI50 de 0,1 nanomolaire et 160 nanomolaires, respectivement . This compound a montré une suppression puissante de la croissance des cellules de leucémie myéloïde aiguë .

Applications De Recherche Scientifique

Efficacy Against Acute Myelogenous Leukemia (AML)

TL02-59 has demonstrated significant anti-leukemic activity in preclinical models of AML. In vitro studies revealed that this compound effectively inhibited the proliferation of AML cell lines, including MV4-11 and MOLM-14, with an IC50 value as low as 6.6 nM . Notably, this compound's mechanism of action involves inducing apoptosis selectively in AML cells expressing high levels of Fgr, while having minimal effects on cells with low or absent Fgr expression .

Case Study: Mouse Xenograft Model

- Model : Human AML cell line MV4-11 was injected into immunocompromised mice.

- Treatment : Mice received oral administration of this compound at a dose of 10 mg/kg for three weeks.

- Outcome : Complete elimination of leukemic cells from the spleen and peripheral blood was observed, along with a significant reduction in bone marrow engraftment .

Radiation-Induced Pulmonary Fibrosis (RIPF)

Recent studies have indicated that this compound may also play a crucial role in preventing RIPF, a common complication following thoracic radiotherapy. In a mouse model, this compound treatment significantly reduced the expression of fibrotic gene products and chemokines associated with macrophage recruitment to the lungs .

Case Study: Thoracic Irradiation Model

- Model : Mice were subjected to thoracic irradiation (18 Gy) followed by treatment with this compound.

- Treatment : Administered at a dose of 10 mg/kg starting at day 50 post-irradiation.

- Outcome : Marked reduction in RIPF was observed, characterized by decreased levels of pro-inflammatory chemokines and reduced recruitment of CD11b+ macrophages to lung tissue .

Target Specificity

This compound exhibits a narrow target specificity profile, primarily inhibiting the myeloid Src-family kinase Fgr among other kinases. Kinome-wide profiling has shown that it interacts with only a subset of kinases, indicating its potential for targeted therapy with minimized off-target effects .

| Kinase | IC50 (nM) | Role in Disease |

|---|---|---|

| Fgr | 6.6 | AML |

| Hck | >100 | Not significantly affected |

| Lyn | >100 | Not significantly affected |

Mécanisme D'action

Target of Action

The primary targets of TL02-59 are the myeloid Src-family kinases, including Fgr, Lyn, and Hck . These kinases are expressed in myeloid cells and have been associated with acute myelogenous leukemia (AML) .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. It displays remarkable potency against the myeloid Src-family kinases Fgr and Lyn, with IC50 values in the 100 pM range . It also inhibits Fes, Syk, Hck, and both forms of Flt3 in vitro, albeit with IC50 values in the 150-400 nM range .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the growth and induce apoptosis of AML cell lines expressing its target kinases . It also reduces the release of pro-fibrotic chemokines from the lungs of mice with radiation-induced pulmonary fibrosis (RIPF), likely through the activation of both NF-κB and ERK1/2 pathways in thalamic microglia .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and induction of apoptosis in AML cell lines . In a mouse model of AML, this compound was able to eliminate leukemic cells from the spleen and peripheral blood, and significantly reduce bone marrow engraftment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in the context of RIPF, this compound reduces the release of pro-fibrotic chemokines from the lungs . .

Analyse Biochimique

Biochemical Properties

TL02-59 has been shown to inhibit the Src-family kinase Fgr with an IC50 of 0.03 nM . It also inhibits Lyn and Hck with IC50s of 0.1 nM and 160 nM, respectively . These interactions with enzymes are crucial for its biochemical activity.

Cellular Effects

This compound has been found to potently suppress the growth of AML cells . It induces growth arrest in primary AML bone marrow samples . It also reduces the release of profibrotic chemokines from the lungs of radiation-induced pulmonary fibrosis (RIPF) mice, without reducing numbers of senescent cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Src-family kinase Fgr, which leads to the suppression of AML cell growth . It also inhibits the production of chemokines involved in the migration of macrophages to the lung .

Temporal Effects in Laboratory Settings

In vitro studies have demonstrated that this compound can effectively inhibit the production of profibrotic chemokines from the lungs of RIPF mice over time .

Dosage Effects in Animal Models

In animal models of AML, this compound has been shown to completely clear AML cells from the spleen and peripheral blood, while dramatically suppressing bone marrow involvement .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de TL02-59 implique plusieurs étapes, notamment la formation d'un échafaudage de N-phénylbenzamide. La voie de synthèse exacte et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement en détail .

Méthodes de Production Industrielle : Le composé est disponible en diverses quantités et formes, y compris les états solide et solution .

Analyse Des Réactions Chimiques

Types de Réactions : TL02-59 subit principalement des réactions d'inhibition avec des kinases spécifiques. Il ne participe pas à des réactions organiques typiques comme l'oxydation, la réduction ou la substitution.

Réactifs et Conditions Courants : Le composé est utilisé dans des tests d'inhibition de kinase, souvent en présence d'adénosine triphosphate (ATP) et d'autres substrats de kinase. Les réactions sont généralement effectuées en solutions tamponnées à un pH physiologique .

Produits Majeurs : Le produit principal de l'interaction de this compound avec les kinases est le complexe kinase inhibé, qui empêche toute phosphorylation et signalisation en aval ultérieure .

4. Applications de la Recherche Scientifique

This compound a plusieurs applications significatives dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la kinase et les voies de transduction du signal.

Biologie : Employé dans des tests cellulaires pour étudier le rôle des kinases de la famille Src dans les processus cellulaires.

Industrie : Utilisé dans le développement de thérapies ciblées pour les cancers hématologiques.

5. Mécanisme d'Action

This compound exerce ses effets en se liant au site de liaison de l'ATP de la kinase Fgr, ce qui conduit à l'inhibition de son autophosphorylation. Cette liaison induit des changements conformationnels qui perturbent les domaines SH2 et SH3, empêchant toute activité de kinase ultérieure . Les cibles moléculaires primaires sont les kinases de la famille Src Fgr, Lyn et Hck .

Composés Similaires :

A-419259 : Un autre inhibiteur de la kinase de la famille Src qui induit une conformation fermée de la kinase Fgr.

Midostaurine : Un inhibiteur pan-Flt3 avec une efficacité limitée dans le traitement de la leucémie myéloïde aiguë.

Lestaurtinib : Un autre inhibiteur de Flt3 avec un profil d'inhibition de la kinase plus large.

Unicité : this compound est unique en raison de sa forte sélectivité et de sa puissance pour la kinase Fgr, avec des valeurs de CI50 significativement plus faibles que celles des autres inhibiteurs. Cette sélectivité en fait un outil précieux pour l'étude de voies de kinase spécifiques et le développement de thérapies ciblées .

Comparaison Avec Des Composés Similaires

A-419259: Another Src-family kinase inhibitor that induces a closed conformation of the Fgr kinase.

Midostaurin: A pan-Flt3 inhibitor with limited efficacy in treating acute myelogenous leukemia.

Lestaurtinib: Another Flt3 inhibitor with broader kinase inhibition profile.

Uniqueness: TL02-59 is unique due to its high selectivity and potency for the Fgr kinase, with significantly lower IC50 values compared to other inhibitors. This selectivity makes it a valuable tool for studying specific kinase pathways and developing targeted therapies .

Activité Biologique

TL02-59 is a selective inhibitor of the myeloid Src-family kinase Fgr, showing promising biological activity in various preclinical studies, particularly in the context of acute myelogenous leukemia (AML) and radiation-induced pulmonary fibrosis (RIPF). This article delves into the compound's mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

This compound operates primarily by inhibiting Fgr, a non-receptor tyrosine kinase implicated in the proliferation and survival of myeloid cells. The compound has demonstrated potent activity against AML cell lines and primary patient samples, showcasing a direct correlation between sensitivity to this compound and the expression levels of Fgr, Hck, and Lyn kinases. Notably, no significant correlation was found with Flt3 expression or mutational status, indicating that this compound may be effective in a broader range of AML cases, including those that are Flt3 wild-type .

Efficacy in AML

In vitro studies have shown that this compound can suppress the proliferation of bone marrow samples from 20 out of 26 AML patients. The compound effectively induced apoptosis and growth arrest in AML cell lines with low nanomolar potency (IC50 values as low as 6.6 nM) while demonstrating selectivity for Fgr over other kinases . In a mouse xenograft model, oral administration of this compound at a dose of 10 mg/kg resulted in complete elimination of leukemic cells from the spleen and peripheral blood after three weeks of treatment .

Impact on Radiation-Induced Pulmonary Fibrosis (RIPF)

This compound has also been evaluated for its effects on RIPF, a condition characterized by excessive fibrosis following radiation therapy. In thoracic-irradiated mice, this compound significantly reduced the expression of profibrotic genes and the recruitment of pro-inflammatory CD11b+ macrophages to the lungs. Notably, the treatment abrogated the upregulation of several chemokines associated with fibrosis, including CXCL5 and CCL5 .

Key Findings from RIPF Studies

| Parameter | Control (0 Gy) | Irradiated (18 Gy) | Irradiated + this compound |

|---|---|---|---|

| Fibrosis Grade (Ashcroft Scale) | Low | High | Significantly Reduced |

| Collagen Positive Areas (%) | Minimal | High | Significantly Reduced |

| Chemokines Level (e.g., CXCL5) | Baseline | Elevated | Significantly Lowered |

Case Studies

- AML Patient Samples : A cohort study involving 26 AML patients revealed that this compound effectively suppressed cell proliferation in samples expressing high levels of Fgr. The most sensitive samples were wild-type for Flt3, highlighting the potential for this compound in treating diverse AML subtypes .

- Radiation-Induced Pulmonary Fibrosis : In a preclinical model using thoracic-irradiated mice, this compound treatment initiated at day 50 post-radiation led to significant reductions in both fibrotic gene expression and macrophage infiltration into lung tissues. Histological analyses confirmed reduced fibrosis compared to untreated irradiated controls .

Propriétés

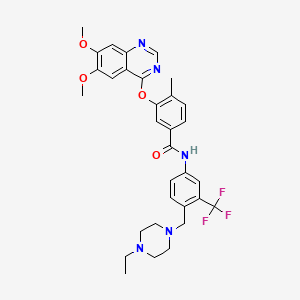

IUPAC Name |

3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34F3N5O4/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHWQBGAKJESFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes TL02-59 a promising candidate for AML treatment compared to previous FLT3 inhibitors?

A1: this compound demonstrates potent anti-AML activity by simultaneously inhibiting multiple tyrosine kinases crucial for AML cell survival and proliferation. [3] Unlike earlier FLT3 inhibitors that primarily target FLT3, this compound also inhibits downstream kinases like SYK, FES, and myeloid Src-family kinases (HCK, LYN, FGR). [3] This multi-targeted approach aims to enhance efficacy and potentially mitigate acquired resistance, addressing limitations observed with previous FLT3 inhibitors. [3]

Q2: Can you elaborate on the role of Fgr in this compound's efficacy against AML, particularly in the context of Flt3 wild-type cases?

A2: Research suggests that this compound's potent inhibition of the myeloid Src-family kinase Fgr is key to its anti-AML activity, even in cases where Flt3 mutations are absent. [4] Notably, a strong correlation was observed between this compound sensitivity and the expression levels of Fgr (as well as Hck and Lyn) in primary AML bone marrow samples, regardless of Flt3 mutational status. [4] This finding highlights Fgr as a potential therapeutic target in AML, particularly for patients with wild-type Flt3 who may not benefit from traditional FLT3 inhibitors.

Q3: Besides its anti-AML activity, has this compound shown potential in other areas of research?

A3: Yes, beyond its promising anti-cancer properties, this compound has also demonstrated potential in preclinical models of pulmonary fibrosis. [5, 6] Specifically, research indicates that this compound's inhibition of Fgr can prevent the recruitment of bone marrow-derived monocytes/macrophages to the lungs, a key event in the development of radiation-induced pulmonary fibrosis. [5] This finding suggests potential applications for this compound in treating fibrotic diseases, although further investigation is needed.

Q4: What are the next steps in the research and development of this compound as a potential therapeutic?

A4: While preclinical studies on this compound have yielded promising results, several crucial steps remain:

- : Weir et al. (2015). Multi-targeted tyrosine kinase inhibitors potently suppress FLT3-ITD+ AML cell growth.

- : Weir et al. (2014). Dual inhibition of Flt3 and Fes tyrosine kinases potently blocks proliferation of AML cells expressing an active Flt3 mutant.

- : SIMULTANEOUS INHIBITION OF DRIVER AND EFFECTOR KINASES PROMOTES POTENT GROWTH ARREST OF AML CELLS IN VITRO AND IN VIVO (Conference abstract)

- : Weir et al. (2017). Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo.

- : Datta et al. (2019). Silica Induced Lung Fibrosis Is Associated With Senescence, Fgr, and Recruitment of Bone Marrow Monocyte/Macrophages.

- : Inhibition of tyrosine kinase Fgr prevents radiation-induced pulmonary fibrosis (RIPF) (Conference Abstract)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.